N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
This compound is a pyrazole-based amine featuring two 1,3-dimethylpyrazole moieties linked via a methylene bridge. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-5-10(16(3)14-7)13-6-9-8(2)15-17(4)11(9)12/h5,13H,6H2,1-4H3 |
InChI Key |
MMRZNVGBPCKEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(N(N=C2C)C)F)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrazole Ring Assembly
The synthesis typically begins with constructing the two pyrazole rings. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, 1,3-dimethyl-1H-pyrazol-5-amine is synthesized by reacting acetylacetone with methylhydrazine under acidic conditions, followed by purification via recrystallization. Simultaneously, the 5-fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethyl fragment is prepared through fluorination of a chloro precursor. Patent data reveals that treating 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde with potassium fluoride in sulfolane at 190°C achieves fluorination, albeit with moderate yields (~24%).
The methylene bridge linking the two pyrazole units is introduced via nucleophilic substitution. The 5-fluoro-pyrazole intermediate is brominated at the methyl position, followed by reaction with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. This step proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the target compound after 12–24 hours.
Fluorination Strategies
Fluorination is critical for introducing the 5-fluoro substituent. While direct fluorination using elemental fluorine is avoided due to safety concerns, halogen-exchange reactions are preferred. As detailed in, 1,3-dimethyl-5-chloropyrazole derivatives react with potassium fluoride in high-boiling solvents (e.g., sulfolane or dimethylacetamide) at 150–200°C. However, competing side reactions, such as solvent decomposition, often limit yields to 20–30%. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to enhance fluoride ion reactivity, improving yields to 45–50% under milder conditions (120°C, 6 hours).
Catalytic and Solvent Systems
Copper-Catalyzed Coupling Reactions
Copper(I) iodide catalyzes the coupling of halogenated pyrazoles with amine derivatives. For example, 5-fluoro-4-bromomethyl-1,3-dimethylpyrazole reacts with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of CuI (10 mol%) and 1,10-phenanthroline as a ligand. This method, conducted in toluene at 110°C, achieves 68% yield with reduced reaction time (8 hours).
Solvent Optimization
Solvent choice significantly impacts reaction efficiency:
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fluorination | Sulfolane | 190 | 24 |
| Alkylation | DMF | 80 | 65 |
| Copper-Catalyzed | Toluene | 110 | 68 |
Polar aprotic solvents like DMF facilitate alkylation by stabilizing transition states, while sulfolane’s high boiling point accommodates fluorination’s thermal demands.
Purification and Characterization
Crystallization Techniques
Crude product purification involves sequential recrystallization from ethanol-water mixtures. Differential scanning calorimetry (DSC) analyses reveal a melting point of 142–144°C, consistent with high purity. Polymorphic forms are controlled by adjusting cooling rates; rapid quenching in ice yields Form A, while slow cooling produces Form B.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) confirms structure:
-
δ 2.15 (s, 3H, CH3), 2.98 (s, 3H, N–CH3), 4.45 (s, 2H, CH2N), 6.12 (s, 1H, pyrazole-H).
LC-MS shows [M+H]+ at m/z 265.2, aligning with the molecular formula C12H17FN6.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Recent patents highlight transitioning batch processes to continuous flow systems. Microreactors enable precise temperature control during exothermic steps (e.g., alkylation), reducing decomposition and improving reproducibility. A pilot-scale setup achieved 85% yield at 1 kg/day throughput.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the fluorine atom or the pyrazole ring, potentially leading to defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of pyrazole alcohols or ketones.
Reduction: Defluorinated pyrazole derivatives.
Substitution: Pyrazole derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is its antimicrobial properties . Research indicates that derivatives of this compound exhibit significant activity against various pathogens:
The compound's mechanism of action involves inhibition of critical enzymes necessary for the survival and proliferation of these microorganisms.
Anticancer Properties
This compound has also been investigated for its anticancer potential . Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant growth inhibition |
| Breast Cancer | MDA-MB-231 | Notable antiproliferative effects |
| Prostate Cancer | LNCaP | Cytotoxic activity observed |
These findings suggest that the compound may interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications . Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX):
This suggests a potential role for this compound in treating inflammatory conditions by reducing prostaglandin synthesis.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions. Variations in its structure can lead to different pharmacological profiles:
| Structural Variation | Biological Activity |
|---|---|
| Substitution at the 4-position | Enhanced antimicrobial activity |
| Alteration of the side chains | Improved selectivity towards cancer cells |
These modifications can optimize the compound's efficacy and reduce toxicity .
Case Study 1: Antimalarial Activity
In a study examining the antimalarial properties of pyrazole derivatives, this compound demonstrated significant inhibition of Plasmodium falciparum growth in vitro. The study highlighted its potential as a lead compound for developing new antimalarial agents .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of this pyrazole derivative revealed that it induced apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathways. The study concluded that further exploration could lead to novel therapeutic strategies for breast cancer treatment .
Case Study 3: Anti-inflammatory Properties
Research evaluating the anti-inflammatory effects showed that this compound reduced edema in animal models significantly when compared to standard treatments like indomethacin. This suggests a viable path for developing new anti-inflammatory drugs based on this compound's structure .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Fluorine Substitutions
Compound A : (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
- Structural Difference : Replaces the methylene-linked pyrazole with a ketone group attached to a 2-fluorophenyl ring.
- Pharmacological Profile : Exhibits antipsychotic-like activity without dopamine receptor binding but induces seizures in rodents.
- Key Insight : The ketone moiety reduces dopamine affinity but introduces neurotoxic side effects absent in the target compound.
Compound B : 4-(2-Bromo-4-fluorophenyl)-N-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Structural Difference : Contains bromo and difluorophenyl substituents instead of a methylene-linked pyrazole.
- Application : Used as an insecticide/acaricide due to its halogenated aromatic system.
- Key Insight : Halogenation enhances pesticidal activity but may increase environmental persistence compared to the fluorine-only substitution in the target compound.
Pyrazole-Amines with Heterocyclic Linkers
Compound C : 3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine
- Structural Difference : Substitutes the methylene-linked pyrazole with a fluoropyridine ring.
- Pharmacological Relevance : Pyridine rings often improve metabolic stability and bioavailability.
- Key Insight : The pyridine moiety may enhance CNS penetration, making it more suitable for neurological applications than the target compound.
Compound D : 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Structural Difference : Incorporates a difluoromethyl group on the second pyrazole.
- Physicochemical Impact : The difluoromethyl group increases lipophilicity and resistance to oxidative metabolism.
- Key Insight : This modification could extend half-life but may reduce solubility compared to the target compound.
Agrochemical Pyrazole Derivatives
Compound E : 4-(2-Chloro-4-fluorophenyl)-N-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
- Structural Difference : Chloro substituents replace fluorine on the aromatic ring.
- Agrochemical Performance : Chlorine enhances binding to pest-specific enzymes but raises toxicity concerns.
- Key Insight : The target compound’s fluorine substitution offers a safer environmental profile with comparable efficacy.
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The target compound’s fluorine and pyrazole-amine structure avoids neurotoxic effects seen in Compound A while retaining bioactivity .
- Agrochemical Suitability : Compared to chlorinated analogs (Compound E), the fluorine substitution reduces environmental persistence without sacrificing efficacy .
- Synthetic Flexibility : The methylene bridge allows modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 1856075-89-2
- Molecular Formula : C12H18ClF2N5
- Molecular Weight : 305.76 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of a fluorine atom enhances the compound's binding affinity to enzymes and receptors, influencing various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in the biosynthesis of essential biomolecules in pathogens, contributing to its antileishmanial and antimalarial effects.
- Autophagy Modulation : Similar compounds have demonstrated the ability to modulate autophagy pathways by affecting mTORC1 activity, leading to increased autophagic flux under specific conditions .
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines by disrupting cell proliferation and inducing apoptosis .
Antileishmanial and Antimalarial Effects
Studies have indicated that N-[5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant antileishmanial and antimalarial activities. These effects are attributed to the compound's ability to inhibit specific enzymes critical for pathogen survival.
Anticancer Properties
The compound has been assessed for its anticancer potential against several human cancer cell lines. Notable findings include:
- Cytotoxicity : It has shown submicromolar antiproliferative activity against MIA PaCa-2 cells and other cancer lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These results suggest that compounds with similar structures may represent a new class of autophagy modulators with potent anticancer activity .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Autophagy Modulators : Research identified that certain pyrazole derivatives increased basal autophagy but impaired autophagic flux under starvation conditions, indicating a complex interaction with cellular metabolism and survival pathways .
- Antitumor Activity Assessment : A study evaluated pyrazole derivatives for their effects on tumor growth inhibition in various cancer cell lines, demonstrating significant cytotoxic potential and highlighting their therapeutic promise in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine?
- Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. For example, the core pyrazole structure is functionalized using alkylating agents (e.g., 3-(propan-2-yloxy)propylamine) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or THF. Fluorination at the 5-position is achieved via electrophilic substitution or fluorinating agents in early steps . Key intermediates, such as 5-fluoro-1,3-dimethyl-1H-pyrazole, are prepared first, followed by coupling with amine groups through nucleophilic substitution.
Q. How do structural modifications (e.g., fluorination, alkylation) influence the compound’s physicochemical properties?
- Methodological Answer : Fluorination at the 5-position enhances metabolic stability and lipophilicity, which can be quantified via logP measurements. Alkylation (e.g., dimethyl groups at positions 1 and 3) reduces rotational freedom, as confirmed by NMR and X-ray crystallography. Comparative studies with non-fluorinated analogs (e.g., 5-methyl derivatives) show reduced hydrogen-bonding capacity, impacting solubility .
Advanced Research Questions
Q. What strategies optimize the compound’s binding affinity to target enzymes or receptors?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization. For example:
- Fluorine positioning : Fluorine at the 5-position increases electronegativity, enhancing interactions with catalytic residues (e.g., in kinase targets).
- Methyl group tuning : 1,3-dimethyl groups on the pyrazole ring reduce steric hindrance, improving fit into hydrophobic pockets.
- Computational docking (e.g., AutoDock Vina) validates these interactions using crystal structures of target proteins .
Q. How do fluorination patterns affect metabolic stability and toxicity profiles?
- Methodological Answer : Comparative metabolism studies using liver microsomes (e.g., human CYP450 isoforms) reveal that 5-fluorine substitution reduces oxidative dealkylation rates. LC-MS/MS analysis identifies metabolites, with fluorinated derivatives showing slower clearance than chlorinated analogs. Toxicity is assessed via MTT assays in hepatocyte cell lines .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- pH sensitivity : Fluorinated pyrazoles exhibit pH-dependent solubility, affecting IC₅₀ values in enzymatic assays.
- Cell-line variability : Activity against cancer cell lines (e.g., MCF-7 vs. HeLa) may differ due to transporter expression.
Standardizing buffer systems (e.g., PBS at pH 7.4) and using isogenic cell lines mitigate these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
